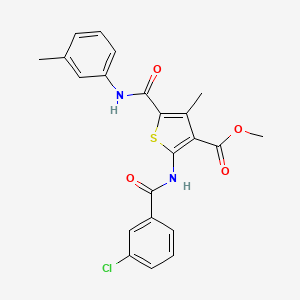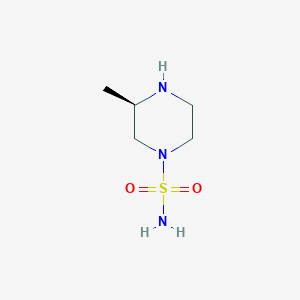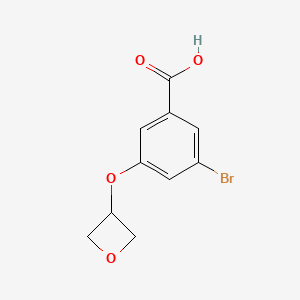![molecular formula C9H7NO3 B12074534 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate CAS No. 86180-58-7](/img/structure/B12074534.png)
3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate is a chemical compound known for its unique structure and reactivity It features a pyridinium ring substituted with a prop-2-ynyloxycarbonyl group, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate typically involves the reaction of pyridine derivatives with propargyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of propargyl chloroformate, leading to the formation of the desired product.
Reaction Conditions:
Reagents: Pyridine, propargyl chloroformate, base (e.g., triethylamine)
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to 40°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: The prop-2-ynyloxy group can be substituted with other nucleophiles, leading to diverse derivatives.
Cycloaddition: The compound participates in 1,3-dipolar cycloaddition reactions, forming bicyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, thiols)
Cycloaddition: Acetylene derivatives, ethyl propiolate
Major Products
Oxidation: Pyridinium N-oxide derivatives
Reduction: Dihydropyridine derivatives
Substitution: Substituted pyridinium compounds
Cycloaddition: Bicyclic compounds with diverse functional groups
Scientific Research Applications
3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate involves its ability to participate in nucleophilic and electrophilic reactions. The pyridinium ring can act as an electron-withdrawing group, stabilizing reaction intermediates. The prop-2-ynyloxy group provides a site for further functionalization, enabling the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethoxycarbonyl)pyridine 1-oxide
- 3-(Methoxycarbonyl)pyridine 1-oxide
- 3-(Butoxycarbonyl)pyridine 1-oxide
Uniqueness
3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate is unique due to its prop-2-ynyloxy group, which imparts distinct reactivity compared to other pyridinium derivatives. This group allows for versatile chemical modifications and enhances the compound’s utility in various applications.
Properties
CAS No. |
86180-58-7 |
|---|---|
Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
prop-2-ynyl 1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-2-6-13-9(11)8-4-3-5-10(12)7-8/h1,3-5,7H,6H2 |
InChI Key |
IMUAUZXTBCPMDE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


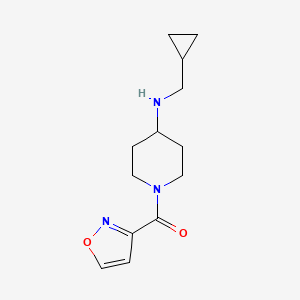

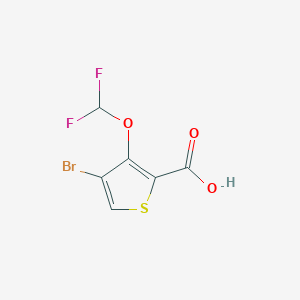
![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)



![1-[2-(3-Iodophenoxy)ethyl]piperidine](/img/structure/B12074510.png)
